Palmitoyl-8-amino-3,6-dioxaoctanoic acid
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Overview
Description
Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a compound with the molecular formula C22H43NO5 and a molecular weight of 401.60 . It appears as a white crystalline powder .
Molecular Structure Analysis
The IUPAC name for Palmitoyl-8-amino-3,6-dioxaoctanoic acid is 2-[2-(2-hexadecanamidoethoxy)ethoxy]acetic acid . This suggests a structure with a palmitoyl group (hexadecanamide) attached to an ethoxy chain, which is further attached to another ethoxy group and an acetic acid group.Physical And Chemical Properties Analysis
Palmitoyl-8-amino-3,6-dioxaoctanoic acid is a white crystalline powder .Scientific Research Applications
Biochemistry: Synthesis of Antibody-Drug Conjugates (ADCs) and PROTACs
Summary of the Application
Palmitoyl-8-amino-3,6-dioxaoctanoic acid is used as a cleavable linker in the synthesis of antibody-drug conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . Palmitoyl-8-amino-3,6-dioxaoctanoic acid is also a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs (Proteolysis Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures would depend on the specific ADC or PROTAC being synthesized. Generally, the process involves conjugating the Palmitoyl-8-amino-3,6-dioxaoctanoic acid to the antibody or PROTAC molecule during the synthesis process .
Results or Outcomes
The use of Palmitoyl-8-amino-3,6-dioxaoctanoic acid as a linker in ADCs and PROTACs allows for the targeted delivery of the drug, potentially improving the efficacy and reducing side effects . The specific results or outcomes would depend on the specific ADC or PROTAC being synthesized.
Future Directions
properties
IUPAC Name |
2-[2-[2-(hexadecanoylamino)ethoxy]ethoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43NO5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(24)23-16-17-27-18-19-28-20-22(25)26/h2-20H2,1H3,(H,23,24)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFKSXEDHNCFMCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCOCCOCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H43NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl-8-amino-3,6-dioxaoctanoic acid |
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